3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Description
3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H15ClFN3O3S and its molecular weight is 407.84. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
A study by Kalia et al. (2020) discusses the corrosion inhibition efficiency of newly synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution, emphasizing the potential of these compounds in protecting metals against corrosion. These derivatives exhibit significant inhibition efficiency, validated through various methods such as weight loss measurement and electrochemical techniques, illustrating the applicability of oxadiazole derivatives in materials science and engineering Kalia et al., 2020.
Enantiomeric Separation
Fukushima et al. (1995) explored the enantiomeric separations of D,L-amino acids derivatized with fluorogenic benzofurazan reagents, highlighting the role of oxadiazole derivatives in enhancing the resolution of chiral compounds. This research demonstrates the utility of these derivatives in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) for the sensitive detection and separation of amino acid enantiomers Fukushima et al., 1995.
Antimicrobial and Antiproliferative Activities
Salama (2020) and Narayana et al. (2009) presented the synthesis of oxadiazole derivatives and their evaluation for antimicrobial, anti-inflammatory, and antiproliferative activities. These studies provide insights into the medicinal chemistry of oxadiazole derivatives, showcasing their potential as therapeutic agents against various bacterial strains and cancer cell lines. Such findings underscore the relevance of oxadiazole derivatives in pharmaceutical research, aiming to develop new drugs with broad-spectrum activities Salama, 2020; Narayana et al., 2009.
properties
IUPAC Name |
10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c1-9-16-12-7-11(23(24)25)4-6-15(12)26-18(9,2)22(17(27)21-16)10-3-5-14(20)13(19)8-10/h3-9,16H,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPBXOQVAOCUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC(=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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